molecular formula C16H14N2O4S2 B2705759 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione CAS No. 477859-29-3

1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione

Cat. No.: B2705759
CAS No.: 477859-29-3
M. Wt: 362.42
InChI Key: UCWPRGDVJWQHLF-XFXZXTDPSA-N
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Description

The compound “1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione” is a complex organic molecule. It contains a methoxyphenyl group, a thiazolidine ring, and a piperidine dione group . The methoxyphenyl group is a common motif in organic chemistry, often contributing to the aromaticity and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings . The methoxyphenyl group could potentially disrupt the ability of the molecule to form columns of π-stacked molecules typically observed in organic compounds with extended π-conjugated aromatic frameworks .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as condensation, reduction, and various types of substitution reactions .

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of thiazolidine-2,4-dione derivatives has shown promising anticancer activity. Kumar and Sharma (2022) synthesized N-substituted indole derivatives, which demonstrated significant inhibition of the topoisomerase-I enzyme, crucial for cancer cell proliferation, particularly against MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Antimicrobial and Anti-inflammatory Agents

Abu‐Hashem et al. (2020) developed novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These compounds were effective cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating significant in vitro antibacterial and antifungal activities, with particular effectiveness against gram-positive bacteria and fungi (Prakash et al., 2011).

Corrosion Inhibition

Yadav et al. (2015) explored thiazolidinedione derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study showed that these inhibitors efficiently prevent corrosion, adhering to the steel surface to protect it from acid-mediated degradation (Yadav et al., 2015).

Antihyperglycemic Agents

Wrobel et al. (1998) investigated thiazolidinedione derivatives as antihyperglycemic agents in animal models, revealing their potential to lower glucose levels and improve insulin resistance, highlighting their significance in diabetes research (Wrobel et al., 1998).

Antifungal Compounds

Volkova et al. (2020) synthesized and characterized a novel antifungal compound, showing poor solubility in water but better solubility in alcohols. The study provided insights into its physicochemical properties and potential adsorption mechanisms, emphasizing its solubility and partitioning in biologically relevant solvents (Volkova et al., 2020).

Properties

IUPAC Name

1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-11-6-3-2-5-10(11)9-12-15(21)18(16(23)24-12)17-13(19)7-4-8-14(17)20/h2-3,5-6,9H,4,7-8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWPRGDVJWQHLF-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)N3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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